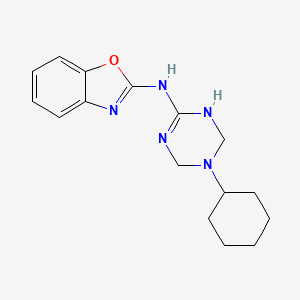
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine, also known as Cymoxanil, is a fungicide that is widely used in agriculture to control various fungal diseases in crops. Cymoxanil belongs to the family of benzoxazoles and triazinanes, and it has a unique mechanism of action that makes it effective against a wide range of fungal pathogens.
Mécanisme D'action
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine works by inhibiting the activity of the enzyme cellulose synthase, which is essential for the formation of the cell wall in fungi. By disrupting the cell wall synthesis, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine prevents the growth and development of fungal pathogens, leading to their eventual death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation and should be handled with care. In plants, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to enhance the activity of several defense-related enzymes, leading to increased resistance against fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is a potent fungicide that can be used at low concentrations, making it cost-effective for farmers. It is also effective against a wide range of fungal pathogens, making it a versatile tool for disease management. However, like other fungicides, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can lead to the development of fungicide-resistant strains of fungi, which can reduce its effectiveness over time.
Orientations Futures
There are several areas of research that could further improve our understanding of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine and its potential applications. One area of interest is the development of new formulations and delivery systems that can enhance the efficacy of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine while reducing its environmental impact. Another area of research is the investigation of the molecular mechanisms underlying N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine's antifungal activity, which could lead to the development of new fungicides with improved properties. Finally, there is a need for more research on the long-term effects of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine on the environment and non-target organisms, to ensure its safe and sustainable use in agriculture.
Méthodes De Synthèse
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can be synthesized by the reaction of 5-cyclohexyl-1,3,5-triazinane-2,4-dithiol with 2-amino-3-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction yields N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine as a white crystalline solid with a melting point of 195-197°C.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is effective against various fungal pathogens, including Phytophthora infestans, which causes late blight in potatoes and tomatoes, and Puccinia recondita, which causes leaf rust in wheat.
Propriétés
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOALYUVGPZWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320515 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
669751-99-9 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



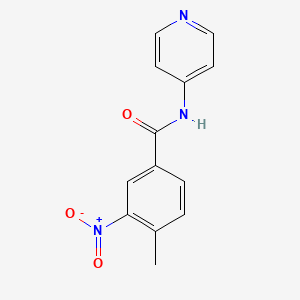
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)

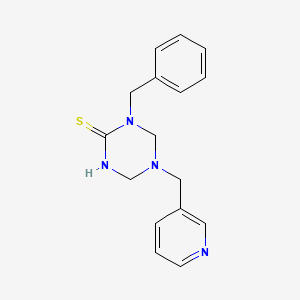
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
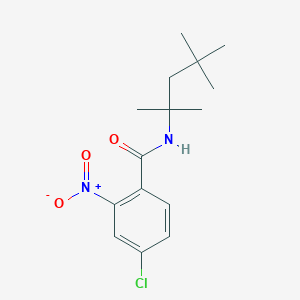
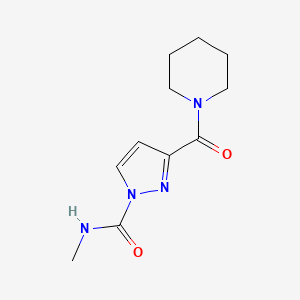
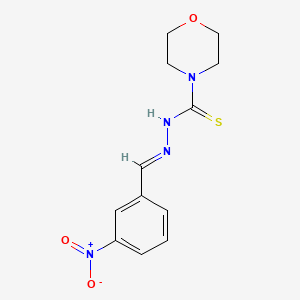
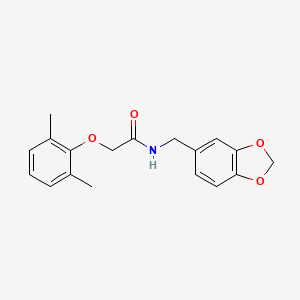
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)